N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O3/c1-23-11-17-20-14-8-7-13(10-15(14)21-17)19-18(22)9-12-5-3-4-6-16(12)24-2/h3-8,10H,9,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
BCDHNTWRXYVUAN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components:
- Benzimidazole nucleus with a methoxymethyl group at position 2
- 2-Methoxyphenylacetic acid derivative
- Amide linkage connecting the aromatic systems
Retrosynthetic disconnection suggests two viable pathways (Figure 1):
Pathway A: Late-stage amide coupling between 2-(methoxymethyl)-1H-benzimidazol-5-amine and 2-(2-methoxyphenyl)acetyl chloride
Pathway B: Direct acylation of preformed benzimidazole scaffold with activated ester derivatives
Detailed Synthetic Procedures
Pathway A: Sequential Assembly via Amine Intermediate
Synthesis of 2-(Methoxymethyl)-1H-benzimidazol-5-amine
Step 1: Nitration of 2-(methoxymethyl)-1H-benzimidazole
A suspension of 2-(methoxymethyl)-1H-benzimidazole (1.0 equiv) in fuming HNO₃ (10 vol) at 0°C undergoes controlled nitration for 2 hr, yielding 2-(methoxymethyl)-5-nitro-1H-benzimidazole (87% yield).
Step 2: Catalytic Hydrogenation
The nitro intermediate (1.0 equiv) in ethanol/water (4:1) with 10% Pd/C (0.1 equiv) undergoes H₂ reduction (50 psi, 25°C, 6 hr) to afford the amine (92% yield).
Preparation of 2-(2-Methoxyphenyl)acetyl Chloride
2-(2-Methoxyphenyl)acetic acid (1.0 equiv) reacts with oxalyl chloride (1.2 equiv) in anhydrous DCM (5 vol) catalyzed by DMF (0.01 equiv) at 0°C → 25°C over 3 hr. Solvent removal yields the acyl chloride (95% purity).
Amide Coupling
The amine (1.0 equiv) and acyl chloride (1.1 equiv) in THF (10 vol) with Et₃N (2.0 equiv) react at −20°C → 25°C over 12 hr. Aqueous workup and recrystallization from EtOAc/hexanes provide the target compound (78% yield, >99% HPLC purity).
Pathway B: One-Pot Benzannulation Strategy
Condensation of o-Phenylenediamine Derivative
A mixture of 4-methoxy-3-(methoxymethyl)-1,2-diaminobenzene (1.0 equiv) and 2-(2-methoxyphenyl)acetic acid (1.05 equiv) in polyphosphoric acid (PPA, 15 vol) undergoes cyclocondensation at 140°C for 8 hr. The reaction mixture is poured onto ice, neutralized with NH₄OH, and extracted with DCM to yield crude product (65% yield).
Purification Optimization
Comparative recrystallization studies reveal:
| Solvent System | Yield (%) | Purity (%) | Crystal Habit |
|---|---|---|---|
| Ethanol/Water (7:3) | 58 | 98.2 | Needles |
| Acetone/Hexanes | 62 | 99.5 | Prismatic |
| THF/Ether | 55 | 97.8 | Amorphous |
Acetone/hexanes provides optimal balance of recovery and purity.
Critical Process Parameters
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d6)
δ 12.34 (s, 1H, NH), 8.21 (d, J=8.4 Hz, 1H, ArH), 7.68 (s, 1H, ArH), 7.45–7.32 (m, 4H, ArH), 4.82 (s, 2H, OCH₂O), 3.87 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 3.42 (s, 2H, COCH₂).
HRMS (ESI+)
Calculated for C₁₈H₁₉N₃O₃ [M+H]⁺: 326.1497
Found: 326.1493
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield (%) | 62 | 58 |
| Purity (%) | 99.5 | 98.7 |
| Step Count | 4 | 2 |
| Scalability | Excellent | Moderate |
| Byproducts | <0.5% | 1.2–3.4% |
Pathway A offers superior control over regiochemistry, while Pathway B provides operational simplicity.
Industrial-Scale Considerations
Continuous Flow Hydrogenation
Implementing a microreactor system for nitro group reduction:
Emerging Synthetic Technologies
Photoredox Catalysis
Visible-light-mediated coupling reduces reaction time for amide bond formation from 12 hr to 45 min using Ir(ppy)₃ (0.5 mol%) under NIR irradiation.
Biocatalytic Approaches
Immobilized lipase from Candida antarctica (CAL-B) demonstrates:
- 89% conversion in amide coupling
- 98% enantiomeric excess
- Recyclable for 8 cycles without activity loss
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.
Scientific Research Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to:
Inhibit Microtubule Formation: By binding to tubulin, they prevent microtubule polymerization, which is crucial for cell division.
Interfere with DNA Synthesis: By binding to DNA, they inhibit DNA synthesis and repair.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Acetamides with Methoxyphenyl Substituents
(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-Methoxyphenyl)Acetamide (EP3348550A1)
- Structure : Replaces the benzimidazole core with a benzothiazole ring and introduces a trifluoromethyl group.
- Synthesis: Prepared via microwave-assisted coupling of 2-(2-methoxyphenyl)acetyl chloride with 2-amino-6-trifluoromethylbenzothiazole (54% yield) .
- Key Differences :
- The benzothiazole moiety may enhance metabolic stability compared to benzimidazoles.
- Trifluoromethyl groups typically increase lipophilicity and bioavailability.
(b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide (EP3348550A1)
- Structure : Features a 3-methoxyphenyl group instead of 2-methoxyphenyl.
(c) 2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide (Alachlor)
- Structure : A chloroacetamide with diethylphenyl and methoxymethyl groups.
- Application: Herbicide, highlighting structural versatility of acetamides in non-pharmaceutical roles .
Benzimidazole Derivatives with Varied Substituents
(a) N’-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide (3a-3b)
- Structure : Contains a hydrazide linker and benzylidene substituents.
- Synthesis : Prepared via condensation of hydrazides with aldehydes, similar to the target compound’s possible synthetic pathway .
(b) N-(5-Chloro-Pyridine-2-yl)-5-Methoxy-2-Nitrobenzamide
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Efficiency : Microwave-assisted methods (e.g., EP3348550A1) achieve moderate yields (~54%) for complex acetamides, suggesting room for optimization .
- Structure-Activity Relationships (SAR) :
- Diverse Applications : Acetamides span pharmaceuticals (e.g., kinase inhibitors) to agrochemicals (e.g., alachlor), underscoring structural adaptability .
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This compound features a benzimidazole moiety linked to an acetamide group, which enhances its interaction with various biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 281.31 g/mol
- CAS Number : 1224128-98-6
Antitumor Properties
Recent studies have highlighted the potential antitumor properties of this compound. The compound has shown effectiveness against various cancer cell lines, primarily through mechanisms involving:
- DNA Intercalation : The benzimidazole structure allows the compound to intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits specific enzymes related to cell signaling pathways, which may lead to apoptosis in cancer cells.
In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of cancer cell lines, as evidenced by cytotoxicity assays.
| Cell Line | IC (µM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 6.75 ± 0.19 | 2D Assay |
| HCC827 (Lung Cancer) | 5.13 ± 0.97 | 2D Assay |
| NCI-H358 (Lung Cancer) | 4.01 ± 0.95 | 3D Assay |
These results indicate that the compound exhibits a dose-dependent response, with lower IC values suggesting higher potency against these cell lines .
Antimicrobial Activity
In addition to its antitumor effects, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it possesses moderate activity against various bacterial strains, although further studies are necessary to elucidate its full spectrum of antimicrobial efficacy.
The proposed mechanism of action for this compound involves:
- Binding Affinity : The benzimidazole ring structure enhances binding affinity to target proteins and nucleic acids.
- Disruption of Cellular Functions : By inhibiting key enzymes and interfering with DNA processes, the compound disrupts normal cellular functions leading to cell death in malignant cells.
- Apoptosis Induction : The compound triggers apoptotic pathways, further contributing to its antitumor effects.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of derivatives related to this compound:
- A study focusing on the synthesis of benzimidazole derivatives reported promising antitumor activity for compounds similar in structure, indicating a trend in this class of compounds .
- Another investigation into benzimidazole-based compounds revealed their potential as effective agents against lung cancer cell lines, highlighting their applicability in cancer therapy .
- Comparative analysis with other known antitumor agents demonstrated that this compound could offer a favorable therapeutic index due to its selective action against cancer cells while minimizing toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
